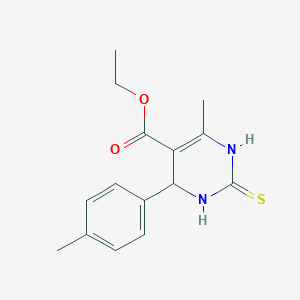

6-Metil-2-tioxo-4-p-tolilo-1,2,3,4-tetrahidro-pirimidina-5-carboxílico ácido éster etílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C15H18N2O2S and its molecular weight is 290.4g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de “6-Metil-2-tioxo-4-p-tolilo-1,2,3,4-tetrahidro-pirimidina-5-carboxílico ácido éster etílico”, también conocido como “éster etílico de ácido 6-metil-4-(4-metilfenil)-2-sulfanylideno-3,4-dihidro-1H-pirimidina-5-carboxílico”:

Aplicaciones antimicrobianas

Este compuesto ha sido estudiado por su potencial para combatir varias cepas bacterianas y fúngicas. Un estudio ha desarrollado modelos de relación cuantitativa estructura-actividad de múltiples objetivos (mt-QSAR) para describir la actividad antibacteriana contra S. aureus, B. subtilis y E. coli, así como la actividad antifúngica contra C. albicans y A. niger .

Evaluación anticancerígena

También se han realizado investigaciones para evaluar las propiedades anticancerígenas de este compuesto, que incluyen síntesis y estudios QSAR .

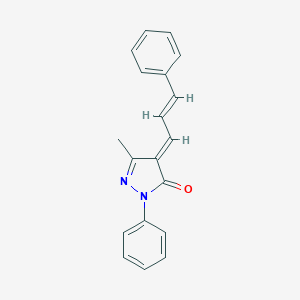

Mejora de las células solares de perovskita

El compuesto ha sido identificado como un posible competidor para mejorar las células solares de perovskita (MAPbI3) integradas con nanoesferas de Au, mostrando promesa para aumentar la eficiencia de conversión .

Interacción con la ecto-5’-nucleotidasa

Los estudios in silico han demostrado que este compuesto muestra un buen potencial para interactuar con la ecto-5’-nucleotidasa, una enzima considerada como objetivo para la intervención terapéutica .

Síntesis mediante la reacción de Biginelli

La reacción de Biginelli se ha utilizado para la síntesis de este compuesto, lo que indica su importancia en las metodologías de síntesis química .

Actividad anticonvulsiva

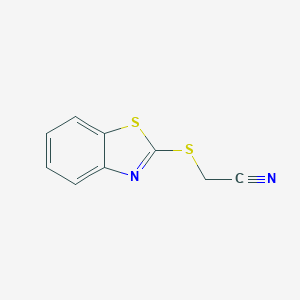

Existe investigación dirigida a sintetizar nuevos anticonvulsivos potenciales en la serie de 2-(4-metil-6-oxo-1,6-dihidropirimidin-2-il)tio-acetamidas, con este compuesto sirviendo como intermediario inicial .

Mecanismo De Acción

Target of Action

The primary target of this compound is ecto-5’-nucleotidase . This enzyme is involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine, a molecule that increases cancer growth through immune system suppression .

Mode of Action

The compound interacts with its target, ecto-5’-nucleotidase, by binding to its active site. This interaction inhibits the enzyme’s activity, preventing the conversion of AMP to adenosine . The exact nature of this interaction and the resulting changes in the enzyme’s conformation are still under investigation.

Biochemical Pathways

The inhibition of ecto-5’-nucleotidase affects the purinergic signaling pathway. This pathway is involved in a variety of physiological processes, including immune response, neurotransmission, and vascular homeostasis . By inhibiting ecto-5’-nucleotidase, the compound reduces the levels of adenosine, thereby modulating the activity of this pathway .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of adenosine levels and the modulation of the purinergic signaling pathway . These effects can lead to a decrease in cancer cell proliferation and an increase in immune response .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and efficacy might be reduced at acidic pH or high temperatures. Additionally, the presence of other molecules that bind to ecto-5’-nucleotidase could potentially compete with the compound, affecting its efficacy .

Propiedades

IUPAC Name |

ethyl 6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-4-19-14(18)12-10(3)16-15(20)17-13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPURKPOSPYBDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-{4-(isopropylamino)-6-[methyl(4H-1,2,4-triazol-4-yl)amino]-1,3,5-triazin-2-yl}amine](/img/structure/B377061.png)

![N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide](/img/structure/B377062.png)

![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide](/img/structure/B377064.png)

![4-[(2-chlorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377075.png)

![2-Methyl-5-(2-morpholin-4-ylethyl)-[1,2,4]triazino[2,3-a]benzimidazol-3-one](/img/structure/B377076.png)

![5-[4-(Dimethylamino)cinnamoyl]acenaphthene](/img/structure/B377077.png)

![3-({4-Nitrobenzyl}sulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B377078.png)

![4-Chlorophenyl 2-phenylimidazo[1,2-a]pyridin-3-yl sulfide](/img/structure/B377080.png)

![4,4,8-trimethyl-5-(2-thienylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377084.png)